2-(3-Bromo-4-ethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the 3-position and an ethyl group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Substitution: Formation of 2-(3-Substituted-4-ethylphenyl)acetic acid derivatives.
Oxidation: Formation of this compound derivatives with oxidized side chains.
Reduction: Formation of 2-(3-Bromo-4-ethylphenyl)ethanol.
Scientific Research Applications
2-(3-Bromo-4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-ethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group on the phenyl ring can influence the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.
2-Bromo-4-ethylphenylacetic acid: Positional isomer with bromine and ethyl groups at different positions, affecting reactivity and applications.
3-Bromo-4-methylphenylacetic acid: Methyl group instead of ethyl, resulting in variations in steric and electronic effects.
Uniqueness: 2-(3-Bromo-4-ethylphenyl)acetic acid is unique due to the specific positioning of the bromine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various research fields .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(3-bromo-4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
OZYWZVVDEAWNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.